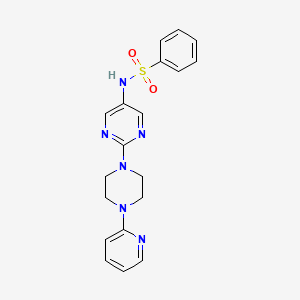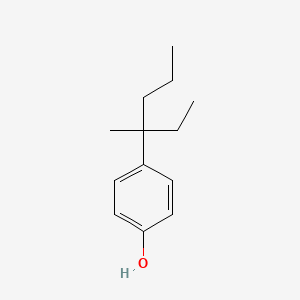
N-(2-fluorophenyl)phenazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a remarkable synthetic target due to its applications in both medicinal and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(2-fluorophenyl)phenazine-1-carboxamide, can be achieved through various methods. One common approach involves the reductive cyclization of substituted N-(2-fluorophenyl)-3-nitroanthranilic acids using reducing agents such as sodium borohydride (NaBH4) and sodium hydroxide (NaOH) in water or sodium ethoxide (NaOEt) in ethanol . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods
Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For instance, engineered strains of Pseudomonas chlororaphis have been used to enhance the biosynthesis of phenazine-1-carboxamide . This method avoids the use of toxic chemicals and harsh reaction conditions, making it a more sustainable option .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acids.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: The phenazine framework allows for various substitutions to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and sodium hydroxide (NaOH) are commonly used.
Substitution: Palladium-catalyzed N-arylation is a common method for introducing substituents.
Major Products Formed
The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .
Applications De Recherche Scientifique
N-(2-fluorophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)phenazine-1-carboxamide involves its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress leads to cell death, making it effective against various pathogens . The compound targets multiple molecular pathways, including those involved in cell wall synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine-1-carboxylic acid: Another phenazine derivative with similar antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A similar compound with fungicidal activity.
Uniqueness
N-(2-fluorophenyl)phenazine-1-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other phenazine derivatives . Its ability to be synthesized through environmentally friendly microbial biosynthesis further adds to its uniqueness .
Propriétés
IUPAC Name |
N-(2-fluorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKPYZDRVOPAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)


![N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2397555.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)


![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)
![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)

